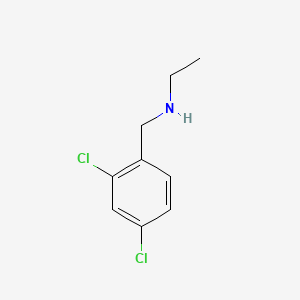

N-Ethyl-2,4-dichlorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJQQCVMLVPMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238138 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-15-1 | |

| Record name | 2,4-Dichloro-N-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-2,4-dichlorobenzylamine (CAS 90390-15-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Ethyl-2,4-dichlorobenzylamine, a substituted benzylamine derivative of interest in various fields of chemical research and development. Drawing from available data and established chemical principles, this document details its properties, synthesis, potential applications, and safety considerations to support ongoing and future research endeavors.

Introduction and Chemical Identity

This compound is a secondary amine featuring a dichlorinated benzene ring. Its chemical structure, characterized by the presence of chlorine atoms on the aromatic ring and an ethyl group on the benzylamine nitrogen, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of the chlorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for medicinal chemistry programs. Substituted benzylamines, as a class, are known to exhibit a wide range of biological activities, serving as enzyme inhibitors, receptor modulators, and antimicrobial agents[1].

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Figure 1: Chemical Structure of this compound

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the public domain. However, based on information from chemical suppliers and predictive models, the following properties can be summarized. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source(s) |

| CAS Number | 90390-15-1 | [2][3] |

| Molecular Formula | C₉H₁₁Cl₂N | [4] |

| Molecular Weight | 204.1 g/mol | [4] |

| Appearance | Clear dark yellow oil | |

| Density (Predicted) | 1.19 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Boiling Point | Not experimentally determined. | |

| Melting Point | Not applicable (liquid at room temperature) | |

| XlogP (Predicted) | 3.2 | [4] |

Synthesis of this compound

The most direct and widely used method for the synthesis of N-substituted benzylamines is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine[7][8]. This method is favored for its efficiency and control over the degree of alkylation, thereby minimizing the formation of polysubstituted byproducts[8].

Reductive Amination Workflow

The synthesis of this compound can be achieved by the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed[2][3]. Sodium triacetoxyborohydride is often preferred due to its selectivity for iminium ions over carbonyls and its tolerance of a wider range of functional groups[3].

dot digraph "reductive_amination_workflow" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} Figure 2: Reductive Amination Workflow for this compound Synthesis

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions[3][7][9][10].

-

Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent (2-3 times). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a clear dark yellow oil[11].

Spectral Data and Characterization (Predicted and Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the benzylic methylene protons, and a complex multiplet pattern for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group, the benzylic carbon, and the six aromatic carbons (four of which will be unique due to the substitution pattern). The carbons bearing the chlorine atoms will exhibit characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (if any secondary amine character is present, though likely weak for a secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. The C-Cl stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 203 and an [M+H]⁺ peak at m/z 204[4]. The isotopic pattern of the two chlorine atoms will result in characteristic [M+2] and [M+4] peaks. Fragmentation patterns would likely involve cleavage of the C-N bond and loss of the ethyl group.

Potential Applications and Biological Activity

Substituted benzylamines are a cornerstone in medicinal chemistry due to their versatile biological activities[1]. The incorporation of a dichlorinated phenyl ring in this compound suggests potential for its use in several therapeutic areas:

-

Antimicrobial and Antifungal Agents: Halogenated organic compounds often exhibit potent antimicrobial and antifungal properties[14][15][16][17][18][19]. The specific substitution pattern of this compound may confer activity against various pathogens.

-

Enzyme Inhibition: The benzylamine scaffold is present in numerous enzyme inhibitors[1]. Depending on its three-dimensional conformation, this compound could be investigated as an inhibitor for a range of enzymes.

-

Central Nervous System (CNS) Active Agents: Many CNS-active drugs contain a benzylamine moiety. The lipophilicity imparted by the chlorine atoms and the ethyl group may facilitate blood-brain barrier penetration, making it a candidate for neurological drug discovery programs.

-

Agrochemicals: The structural features of this compound are also found in some pesticides and herbicides.

Further research is required to elucidate the specific biological activities of this compound.

Safety and Toxicology

Specific toxicological data for this compound, such as LD50 values, are not available. However, based on the safety data sheets of analogous dichlorobenzylamines and the general properties of corrosive amines, the following precautions should be taken[12][20][21].

-

Hazard Classification: this compound should be handled as a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled[1][6][12][21][22].

-

Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1][6][22]. Avoid contact with skin, eyes, and clothing. Do not breathe the vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids[21].

-

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[5].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].

-

The toxicology of chlorinated organic compounds can be complex, with potential for persistence and long-term health effects[4][20][23][24]. Therefore, it is crucial to handle this compound with the utmost care and to minimize exposure.

References

-

(2025). Toxicology of Environmentally Persistent Chlorinated Organic Compounds. ResearchGate. [Link]

-

(1993). Scientific principles for evaluating the potential for adverse effects from chlorinated organic chemicals in the environment. PubMed. [Link]

-

Corrosive Chemicals | Laboratory Safety. Brandeis University. [Link]

-

Chlorinated volatile organic compounds (Cl-VOCs) in environment — sources, potential human health impacts, and current remediation. ScienceDirect. [Link]

-

Safety Precautions for Corrosive Substances. SafetySkills. [Link]

-

Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. MDPI. [Link]

-

Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]

-

Myers Chem 115. Harvard University. [Link]

-

Table of Contents. The Royal Society of Chemistry. [Link]

-

-

The Royal Society of Chemistry. [Link]

-

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

-

Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

-

Reductive Amination - Sodium Borohydride (NaBH4). Common Organic Chemistry. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

-

How to purify Benzylamine? Reddit. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. JOCPR. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]

-

Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

This compound (C9H11Cl2N). PubChemLite. [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. SciSpace. [Link]

-

Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. [Link]

-

(PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]

-

21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. NIH. [Link]

-

Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. NIH. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

-

NaCl as catalyst and water as solvent: Highly E-selective olefination of methyl substituted N-heteroarenes with benzyl amines and alcohols. DOI. [Link]

-

Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. [Link]

-

Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. PubMed. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

-

Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH. [Link]

-

Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PMC - NIH. [Link]

-

Antibacterial activity of N-[2-(dodecanoylmethylamine)ethyl]-alkyl dimethylammonium bromides. PubMed. [Link]

Sources

- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. questron.ca [questron.ca]

- 7. rsc.org [rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. jocpr.com [jocpr.com]

- 15. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. safeti.com [safeti.com]

- 23. Scientific principles for evaluating the potential for adverse effects from chlorinated organic chemicals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ee.hnu.edu.cn [ee.hnu.edu.cn]

physical and chemical properties of N-Ethyl-2,4-dichlorobenzylamine

An In-depth Technical Guide to N-Ethyl-2,4-dichlorobenzylamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its applications, grounded in established chemical principles.

Introduction and Significance

This compound (CAS No. 90390-15-1) is a secondary amine featuring a dichlorinated phenyl ring. This substitution pattern is of significant interest in drug discovery, as the presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The N-ethyl group provides a site for further functionalization and influences the compound's steric and electronic profile.

This molecule serves as a versatile building block for constructing more complex molecular architectures. Its utility is particularly noted in the synthesis of novel therapeutic agents, where the 2,4-dichlorobenzyl moiety is incorporated to enhance biological activity.[1][2]

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 90390-15-1 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁Cl₂N | [4][7] |

| Molecular Weight | 204.10 g/mol | [4] |

| Appearance | Clear dark yellow oil or white to off-white solid | [3][4] |

| Boiling Point | 258.7 °C at 760 mmHg | [4] |

| Density | 1.19 g/cm³ | [4] |

| Refractive Index | 1.54 | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |

| Storage Temperature | 2-8 °C | [3][4] |

| Predicted XlogP | 3.2 | [7] |

Spectroscopic Characterization

While comprehensive, experimentally verified spectra for this compound are not widely available in public-domain databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds such as 2,4-dichlorobenzylamine and (2,4-dichlorobenzyl)methylamine.[8][9]

-

¹H NMR Spectroscopy (Expected):

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (~7.2-7.5 ppm). The proton at C6 (adjacent to the CH₂ group) would likely appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C5 as a doublet, reflecting the coupling patterns of the substituted ring.

-

Benzyl Protons (2H): A singlet or a slightly broadened singlet is expected for the benzylic methylene protons (-CH₂-N) around 3.7-3.9 ppm.

-

Ethyl Protons (5H): The N-ethyl group will present as a quartet for the methylene protons (-N-CH₂-CH₃) around 2.6-2.8 ppm and a triplet for the methyl protons (-CH₂-CH₃) around 1.1-1.3 ppm.

-

Amine Proton (1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O, is expected. Its chemical shift can vary significantly depending on solvent and concentration.

-

-

¹³C NMR Spectroscopy (Expected):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~127-138 ppm). Two signals will correspond to the chlorine-substituted carbons, and four to the carbons bearing hydrogen atoms.

-

Benzylic Carbon (1C): The benzylic carbon (-CH₂-N) signal is expected around 50-55 ppm.

-

Ethyl Carbons (2C): The N-methylene carbon (-N-CH₂-) should appear around 45-50 ppm, and the terminal methyl carbon (-CH₃) around 12-15 ppm.

-

-

Infrared (IR) Spectroscopy (Expected):

-

N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1020 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 800-600 cm⁻¹, corresponding to the C-Cl bonds.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak [M]⁺ would appear at m/z 203, with accompanying [M+2]⁺ (at m/z 205) and [M+4]⁺ (at m/z 207) peaks in an approximate ratio of 9:6:1.

-

Fragmentation: A prominent fragment would be the dichlorobenzyl cation at m/z 159/161/163, resulting from the cleavage of the C-N bond.

-

Synthesis Protocol: Reductive Amination

The most efficient and widely used method for preparing this compound is through the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine. This two-step, one-pot process involves the initial formation of a Schiff base (imine), followed by its immediate reduction to the target secondary amine.

Expertise-Driven Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that can reduce the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[10] It is also less sensitive to acidic conditions than sodium cyanoborohydride (NaBH₃CN), avoiding the potential generation of toxic hydrogen cyanide gas.[10][11] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol, 1.0 equiv.).

-

Solvent Addition: Dissolve the aldehyde in dichloromethane (DCM, 100 mL).

-

Amine Addition: Add ethylamine (70% solution in water, 4.4 g, 68.5 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.3 mL) to facilitate imine formation. Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC or GC-MS.

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (14.5 g, 68.5 mmol, 1.2 equiv.) to the reaction mixture. Causality: The mild acidity from the acetic acid catalyst ensures the equilibrium favors the protonated imine (iminium ion), which is the species readily reduced by the hydride agent.[12][13]

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-18 hours, or until the reaction is complete as determined by TLC or GC-MS analysis.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to yield the pure this compound as a clear oil.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the nucleophilic character of its secondary amine.

-

N-Alkylation and N-Acylation: The lone pair on the nitrogen atom readily attacks electrophiles. It can be further alkylated or acylated to form tertiary amines or amides, respectively. This reactivity is fundamental to its use as a synthetic intermediate. For example, it can be reacted with acyl chlorides or carboxylic acids (in the presence of coupling agents like EDC) to form amide derivatives, a common linkage in pharmaceutical compounds.[1]

-

Building Block in Medicinal Chemistry: The N-(2,4-dichlorobenzyl) moiety has been incorporated into molecules designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[1] It is also a key component in the synthesis of novel indolylchalcones that have been evaluated for their antimicrobial properties.[2] The dichlorophenyl group often contributes to favorable binding interactions within the active sites of target proteins and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Formation of N-Nitrosamines: As a secondary amine, it has the potential to react with nitrosating agents (e.g., nitrous acid) to form N-nitrosamines, which are a class of potential carcinogens.[14] This is a critical consideration in the development of pharmaceuticals and requires careful control of starting materials and reaction conditions.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

-

Hazards: It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

-

PPE: Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][4]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through a robust reductive amination protocol. The compound's primary utility lies in its role as a versatile building block for introducing the N-ethyl-2,4-dichlorobenzyl moiety into larger, biologically active molecules, making it a compound of significant interest to the drug discovery and development community.

References

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11Cl2N). Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 90390-15-1, this compound. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylbenzylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Bartleby. (2021). ethylamine NABH,CN H;C One problem with reductive amination.... Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

NIST. (n.d.). N-methyl-2,4-dichlorobenzylamine. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [90390-15-1]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichlorobenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-N-isopropylbenzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]

-

AVESİS. (2021). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. Retrieved from [Link]

-

ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-. Retrieved from [Link]

-

Veeprho. (n.d.). Ethyl N-(6-amino-2,3-dichlorobenzyl)-N-nitrosoglycinate. Retrieved from [Link]

Sources

- 1. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 2. jocpr.com [jocpr.com]

- 3. 90390-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [90390-15-1] | Chemsigma [chemsigma.com]

- 7. PubChemLite - this compound (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. 2,4-Dichlorobenzylamine(95-00-1) 1H NMR [m.chemicalbook.com]

- 9. (2,4-Dichlorobenzyl)methylamine(5013-77-4) 1H NMR [m.chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 14. veeprho.com [veeprho.com]

An In-depth Technical Guide to N-Ethyl-2,4-dichlorobenzylamine

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-2,4-dichlorobenzylamine, a substituted benzylamine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known structural and physicochemical properties. Furthermore, it outlines robust and plausible synthetic routes, including detailed exemplary protocols for its preparation via reductive amination and direct alkylation. A predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) is presented, grounded in the analysis of structurally analogous compounds. The guide also explores the broader biological and pharmacological context of the 2,4-dichlorobenzyl moiety, suggesting potential avenues for future research. Finally, essential safety and handling protocols are detailed, inferred from closely related chemical structures, to ensure safe laboratory practices. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Molecular Structure and Physicochemical Properties

This compound is a secondary amine characterized by a benzyl group substituted with two chlorine atoms at positions 2 and 4, and an ethyl group attached to the nitrogen atom.

The fundamental physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N | PubChemLite[1] |

| Molecular Weight | 204.1 g/mol | ChemicalBook |

| CAS Number | 90390-15-1 | Alfa Chemistry[2] |

| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]ethanamine | PubChemLite[1] |

| SMILES | CCNCC1=C(C=C(C=C1)Cl)Cl | PubChemLite[1] |

| InChI | InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | PubChemLite[1] |

| InChIKey | MAJQQCVMLVPMIW-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 3.2 | PubChemLite[1] |

| Monoisotopic Mass | 203.02686 Da | PubChemLite[1] |

Synthesis of this compound

Synthetic Route 1: Reductive Amination of 2,4-Dichlorobenzaldehyde

Reductive amination is a robust method for forming amines from carbonyl compounds.[3][4] This process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde (2,4-dichlorobenzaldehyde) with an amine (ethylamine), followed by in-situ reduction to the target secondary amine. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde.[5][6]

Exemplary Protocol: Reductive Amination

Materials:

-

2,4-Dichlorobenzaldehyde

-

Ethylamine (e.g., 2.0 M solution in THF or 70% in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichlorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCM or DCE.

-

Amine Addition: Add ethylamine (1.1-1.2 eq) to the stirred solution at room temperature. If using an aqueous solution of ethylamine, the addition of a drying agent like MgSO₄ to the reaction mixture can be beneficial.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthetic Route 2: Direct N-Alkylation of 2,4-Dichlorobenzylamine

Direct N-alkylation offers an alternative pathway, involving the reaction of a primary amine (2,4-dichlorobenzylamine) with an alkylating agent (e.g., ethyl iodide or ethyl bromide).[7] This is a nucleophilic substitution reaction (Sₙ2). A key consideration is the potential for over-alkylation to form the tertiary amine. This can be mitigated by using the primary amine in excess or by carefully controlling the stoichiometry of the alkylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Exemplary Protocol: Direct N-Alkylation

Materials:

-

2,4-Dichlorobenzylamine

-

Ethyl iodide or Ethyl bromide

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichlorobenzylamine (1.0 eq) in ACN or DMF.

-

Base Addition: Add a suitable base, such as powdered anhydrous potassium carbonate (2.0-3.0 eq) or a liquid base like DIPEA (1.5-2.0 eq).

-

Alkylating Agent Addition: To the stirred suspension, add the alkylating agent (ethyl iodide or ethyl bromide, 1.0-1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter off any inorganic salts if a solid base was used. If a liquid base was used, proceed to the next step. Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely published. However, a reliable prediction of its key spectral features can be made based on its structure and comparison with analogous compounds like 2,4-dichlorobenzylamine and N-methyl-2,4-dichlorobenzylamine.[8][9][10]

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons (3H): Three signals in the aromatic region (~7.2-7.5 ppm). One singlet and two doublets, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. Benzyl CH₂ (2H): A singlet at ~3.7-3.9 ppm. Ethyl CH₂ (2H): A quartet at ~2.6-2.8 ppm, coupled to the ethyl CH₃ group. Ethyl CH₃ (3H): A triplet at ~1.1-1.3 ppm, coupled to the ethyl CH₂ group. Amine NH (1H): A broad singlet, chemical shift variable depending on concentration and solvent (~1.5-2.5 ppm). |

| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~127-140 ppm). Two signals will correspond to the chlorine-bearing carbons. Benzyl CH₂: A signal at ~52-55 ppm. Ethyl CH₂: A signal at ~45-48 ppm. Ethyl CH₃: A signal at ~14-16 ppm. |

| IR Spectroscopy | N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹. C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ (~2850-2980 cm⁻¹). C-H Stretch (sp²): Bands just above 3000 cm⁻¹ (~3050-3100 cm⁻¹). C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region. C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 203, with a characteristic isotopic pattern due to the two chlorine atoms (M+2 peak at ~65% intensity of M⁺, M+4 peak at ~10% intensity). Major Fragment: A prominent peak at m/z 159/161 corresponding to the loss of the ethyl group (C₂H₅), representing the stable 2,4-dichlorobenzyl cation. |

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound, the 2,4-dichlorobenzyl moiety is present in molecules with known pharmacological properties.

-

Antimicrobial and Antifungal Activity: 2,4-Dichlorobenzyl alcohol is a known antiseptic used in throat lozenges, exhibiting a broad spectrum of activity against bacteria and fungi.[11][12] This suggests that this compound could be a candidate for antimicrobial screening. Various other compounds incorporating the 2,4-dichlorophenyl group have been investigated for antifungal properties.[13]

-

Neuropharmacological Research: Structurally related benzylamines are known to interact with various receptors and transporters in the central nervous system. For instance, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) is a well-known neurotoxin that selectively degenerates noradrenergic nerve terminals, making it a valuable tool in neuroscience research.[2]

-

Antiviral and Anticancer Potential: Some patents describe the use of 2,4-dichlorobenzyl alcohol in compositions for the treatment or prevention of HIV viral infections.[14] Additionally, various heterocyclic compounds derived from 2,4-dichlorophenyl precursors have been synthesized and evaluated as potential anticancer agents.[15]

These examples highlight that the 2,4-dichlorobenzyl scaffold is of interest in medicinal chemistry. This compound could serve as a valuable intermediate or a lead compound for the development of novel therapeutic agents.

Safety and Handling

Hazard Statements (Inferred):

-

Causes severe skin burns and eye damage.

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong acids and oxidizing agents.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store in a corrosives area and keep locked up.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

References

-

ECHA. (n.d.). Substance Information: 2,4-dichlorobenzyl alcohol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11Cl2N). Retrieved from [Link]

- Jonsson, G., Hallman, H., Ponzio, F., & Ross, S. (1981). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. European Journal of Pharmacology, 72(2-3), 173-188.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]

- Song, B. A., et al. (2014). Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. Molecules, 19(9), 13587-13603.

- Google Patents. (n.d.). Use of 2,4-dichlorobenzyl alcohol having an anaesthetic effect.

- Google Patents. (n.d.). Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.

- Google Patents. (n.d.). 2,4-dichlorobenzyl alcohol and amylmetacresol against HIV infection.

-

NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). 2,4-dichlorobenzyl alcohol and amylmetacresol against HIV infection.

-

ResearchGate. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-methyl-2,4-dichloro-thiazole-sulphonamide. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

-

SpectraBase. (n.d.). N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide. Retrieved from [Link]

-

Justia Patents. (2024). Ethyl {[N′-(3-chlorophenyl)-N-(2,4-dichlorobenzoyl) carbamimidoyl]sulfanyl}acetate as an eco-friendly insecticidal agent against (Boisd.). Retrieved from [Link]

-

MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzylamine. Retrieved from [Link]

-

NIST. (n.d.). N-methyl-2,4-dichlorobenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 90390-15-1 **科研现货速达** HPLC 随货提供COA、HPLC谱图、MS谱图,NMR图谱等,详细联系客服。用于LC-MS/MS定量分析,代谢组学、质谱,药代动力学等。价格_品牌:sogestandard-丁香通 [biomart.cn]

- 7. Ethyl benzyl quaternary amines of amido amines for improved antifungal properties - Patent US-12371397-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]

- 9. 2,4-Dichlorobenzylamine(95-00-1) 1H NMR spectrum [chemicalbook.com]

- 10. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 11. Substance Information - ECHA [echa.europa.eu]

- 12. EP2570123A1 - Use of 2,4-dichlorobenzyl alcohol having an anaesthetic effect - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. US6083995A - 2,4-dichlorobenzyl alcohol and amylmetacresol against HIV infection - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of N-Ethyl-2,4-dichlorobenzylamine in DMSO and Methanol

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of early-stage research and drug development, profoundly influencing formulation, bioavailability, and the reliability of in-vitro assays.[1] This guide provides a comprehensive technical overview of the solubility characteristics of N-Ethyl-2,4-dichlorobenzylamine (CAS 90390-15-1) in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Lacking extensive published quantitative data, this document focuses on the foundational principles governing its solubility and presents a robust, self-validating experimental protocol for its precise determination. We will delve into the physicochemical properties of the solute and solvents, the theoretical basis for their interactions, and a step-by-step methodology for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility Data

This compound is a substituted benzylamine derivative whose utility is explored in various chemical synthesis and research applications. For researchers and drug development professionals, understanding its behavior in solution is not merely academic; it is a critical prerequisite for success. Low solubility can present significant challenges, from hindering the generation of accurate biological data to creating formidable obstacles in formulation development for in vivo studies.[1]

Dimethyl Sulfoxide (DMSO) and Methanol are ubiquitous in the laboratory for distinct reasons. DMSO is a powerful polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it a standard for creating high-concentration stock solutions.[2][3] Methanol, a simpler polar protic solvent, is frequently used in synthesis, chromatography, and as a vehicle for less hydrophobic compounds.[4][5] This guide will equip the scientist with the necessary knowledge and a validated protocol to quantify the solubility of this compound in these essential solvents.

Physicochemical Profiles and Theoretical Solubility

This compound: A Molecular Overview

To understand solubility, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 90390-15-1 | [6] |

| Molecular Formula | C₉H₁₁Cl₂N | [7] |

| Molecular Weight | 204.1 g/mol | [6] |

| Boiling Point | 258.7°C at 760 mmHg | [6] |

| Density | 1.19 g/cm³ | [6] |

| Predicted XlogP | 3.2 | [7] |

| Appearance | Liquid / Oil | [6] |

The structure is characterized by a dichlorinated benzene ring, which imparts significant hydrophobicity, and an N-ethylamino group, which provides a site for potential hydrogen bonding and adds a degree of polarity. The predicted XlogP of 3.2 indicates a preference for a lipid-like environment over an aqueous one, suggesting that while it may have limited aqueous solubility, it should be soluble in organic solvents.[7] However, qualitative data suggests its solubility is only "slight" in both DMSO and Methanol, highlighting the necessity for empirical determination.[6]

Solvent Properties: DMSO and Methanol

The choice of solvent is dictated by its ability to overcome the solute's crystal lattice energy and form stable solute-solvent interactions.

-

Dimethyl Sulfoxide (DMSO): A highly polar (Polarity Index: 7.2), aprotic solvent.[8] Its sulfoxide group contains a highly polarized S=O bond, making it an excellent hydrogen bond acceptor but not a donor. This property allows it to effectively solvate a wide range of compounds.[3][9] It is miscible with water and a vast number of organic solvents.[2]

-

Methanol (CH₃OH): The simplest alcohol, Methanol is a polar, protic solvent.[10] The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. It is completely miscible with water and many organic solvents, making it a versatile medium.[5][11]

Theoretical Considerations: "Like Dissolves Like"

This compound possesses both nonpolar (dichlorophenyl ring) and polar (secondary amine) features.

-

In Methanol: The amine can accept a hydrogen bond from Methanol's hydroxyl group, and the solvent's methyl group can interact with the aromatic ring via van der Waals forces.

-

In DMSO: The highly polar S=O group in DMSO can interact strongly with any partial positive charges on the solute molecule, and its methyl groups can engage in van der Waals interactions with the nonpolar regions.

Given the compound's moderate polarity and the properties of the solvents, solubility is expected, but the extent must be determined experimentally.

Experimental Protocol: Determining Thermodynamic Solubility

The following protocol details the "shake-flask" method, which is the gold standard for determining thermodynamic (or equilibrium) solubility. This value represents the true maximum concentration of a solute in a solvent when the system has reached equilibrium and is crucial for accurate preformulation studies.[12][13][14]

Materials and Reagents

-

This compound (CAS 90390-15-1)

-

Anhydrous DMSO (≥99.5%)

-

Anhydrous Methanol (≥99.8%, HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C)

-

Centrifuge capable of >10,000 x g

-

Calibrated micropipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing work. Methanol is flammable and toxic.[5] DMSO can enhance the dermal absorption of other chemicals.[9]

Experimental Workflow Diagram

The overall process is outlined below. This workflow is designed to be self-validating by ensuring that a true equilibrium is reached and that only the dissolved analyte is measured.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment. b. Accurately add 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial. c. Securely cap the vial and vortex vigorously for 1-2 minutes.

-

Equilibration (The Causality Pillar): a. Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). b. Allow the slurry to equilibrate for at least 24 hours. Rationale: This extended mixing period is critical to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield a kinetic solubility value, which can be misleadingly high and is often not stable.[12][15]

-

Sample Isolation: a. After equilibration, visually confirm that excess solid is still present in the vials. If not, more compound must be added and the equilibration step repeated. b. Centrifuge the vials at a high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant (e.g., 100 µL) without disturbing the pellet. d. For an extra layer of validation, filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

-

Quantification via HPLC-UV: a. Standard Curve Preparation: Prepare a series of calibration standards of this compound at known concentrations (e.g., from 1 µg/mL to 200 µg/mL) in a suitable solvent, typically the HPLC mobile phase.[16] b. Sample Preparation: Create a precise dilution of the filtered supernatant from step 3d. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the standard curve. c. Analysis: Inject the standards and the diluted sample onto the HPLC system.[17] The dichlorobenzyl moiety should provide a strong UV chromophore for sensitive detection (e.g., ~230-270 nm). d. Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample.

-

Final Solubility Calculation: a. Multiply the concentration determined by the HPLC by the dilution factor to find the original concentration in the saturated supernatant. b. Express the final solubility in both mg/mL and Molarity (M).

Data Presentation and Interpretation

Quantitative results should be presented clearly for easy comparison. The experiment should be performed in triplicate (n=3) to ensure statistical validity.

| Solvent | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility (M) (Mean ± SD, n=3) |

| DMSO | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

Interpreting the Results: The obtained values represent the thermodynamic solubility under the specified conditions. This data is invaluable for preparing stable stock solutions of known concentrations and for guiding formulation development. For instance, if the solubility in DMSO is determined to be 50 mg/mL, preparing a stock solution at 100 mg/mL is not feasible and would result in precipitation.

References

-

LookChem. (n.d.). Cas 90390-15-1, this compound. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2,4-Dichlorobenzyl chloride | CAS#:94-99-5. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

-

Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanol. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility study in different Solvent by UV-absorbance [Table]. Retrieved from [Link]

-

Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]

-

Solvents & Petroleum Service, Inc. (2015, November 10). Methanol - Product Specification. Retrieved from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-2-(4-methylbenzyloxy)ethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11Cl2N). Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Dimethyl sulfoxide - American Chemical Society [acs.org]

- 4. Methanol - Wikipedia [en.wikipedia.org]

- 5. cetinerengineering.com [cetinerengineering.com]

- 6. lookchem.com [lookchem.com]

- 7. PubChemLite - this compound (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methanol | 67-56-1 [chemicalbook.com]

- 11. nanyangchemical.com [nanyangchemical.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-Ethyl-2,4-dichlorobenzylamine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for N-Ethyl-2,4-dichlorobenzylamine (CAS No. 90390-15-1). In the dynamic fields of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into the molecular architecture and bonding of a compound. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the methodologies for acquiring and interpreting the NMR, IR, and MS spectra of this compound. Given the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-fidelity predictive modeling for NMR and IR data, corroborated by experimental data from structurally analogous compounds, to present a robust and scientifically sound characterization.

Introduction: The Imperative of Spectroscopic Verification

This compound is a substituted aromatic amine, a class of compounds with significant interest in medicinal chemistry and as intermediates in organic synthesis. Its molecular structure, featuring a dichlorinated benzene ring, a benzylic methylene group, and an N-ethyl substituent, presents a unique set of spectroscopic signatures. Accurate characterization is the bedrock of all subsequent research, from understanding reaction kinetics to predicting pharmacological activity.

This guide is structured to provide not just the data, but the scientific rationale behind the data acquisition and interpretation. We will explore the causality behind experimental choices and provide a self-validating framework for the analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

The Rationale Behind NMR Experimentation

For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR, in turn, will identify all unique carbon atoms in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, particularly for the aromatic protons.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to ensure each unique carbon appears as a singlet.

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.

Caption: Workflow for NMR Data Acquisition and Processing.

Predicted NMR Data

As experimental data is not publicly available, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms (e.g., ChemDraw's NMR prediction tool). These predictions are based on the known structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 - 1.25 | Triplet | 3H | -CH₂-CH₃ |

| b | 2.60 - 2.70 | Quartet | 2H | -CH₂ -CH₃ |

| c | 3.75 - 3.85 | Singlet | 2H | Ar-CH₂ -N |

| d | 7.20 - 7.28 | Doublet of Doublets | 1H | Ar-H5 |

| e | 7.35 - 7.45 | Doublet | 1H | Ar-H6 |

| f | 7.45 - 7.55 | Doublet | 1H | Ar-H3 |

| g | 1.5 - 2.5 (broad) | Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (ppm) | Assignment |

| ~15 | -CH₂-CH₃ |

| ~44 | -CH₂ -CH₃ |

| ~52 | Ar-CH₂ -N |

| ~127 | Ar-C5 |

| ~129 | Ar-C6 |

| ~130 | Ar-C3 |

| ~132 | Ar-C4 (C-Cl) |

| ~133 | Ar-C2 (C-Cl) |

| ~137 | Ar-C1 |

In-depth Interpretation of NMR Spectra

-

Aliphatic Region (¹H NMR): The N-ethyl group is expected to present a classic triplet-quartet pattern. The methyl protons (a ) appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (b ) appear as a quartet due to coupling with the methyl protons. The benzylic methylene protons (c ) are adjacent to the nitrogen but not coupled to any other protons, thus they are predicted to appear as a singlet. A broad singlet (g ) for the N-H proton is also anticipated, the chemical shift of which can be highly variable and dependent on concentration and temperature.

-

Aromatic Region (¹H NMR): The 2,4-dichloro substitution pattern results in three distinct aromatic protons. We can reference the experimental spectrum of 2,4-Dichlorobenzylamine for comparison. In its spectrum, the aromatic protons appear between 7.2 and 7.4 ppm. For our N-ethylated compound, we predict a similar pattern: a doublet for the H3 proton (f ), a doublet for the H6 proton (e ), and a doublet of doublets for the H5 proton (d ) due to coupling with both H3 and H6.

-

¹³C NMR Spectrum: The spectrum is expected to show nine distinct carbon signals. The two aliphatic carbons of the ethyl group and the benzylic methylene carbon will appear in the upfield region (~15-55 ppm). The six aromatic carbons will be in the downfield region (~127-138 ppm). The carbons directly attached to the electronegative chlorine atoms (C2 and C4) are expected to be shifted further downfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Rationale Behind IR Spectroscopy

For this compound, IR spectroscopy is crucial for confirming the presence of key functional groups: the N-H bond of the secondary amine, C-H bonds in the aromatic and aliphatic regions, C=C bonds of the aromatic ring, and the C-Cl bonds.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity and minimal sample preparation.

Procedure (ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for Mass Spectrometry Data Acquisition.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₁Cl₂N. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Description |

| [M+H]⁺ | 204.0341 | Protonated molecule |

| [M+H+2]⁺ | 206.0312 | Isotope peak (one ³⁷Cl) |

| [M+H+4]⁺ | 208.0282 | Isotope peak (two ³⁷Cl) |

| Fragment 1 | 159.9817 | [M+H - C₂H₅N]⁺ (Loss of ethylamine) |

| Fragment 2 | 174.0025 | [M+H - C₂H₅]⁺ (Loss of ethyl radical) |

In-depth Interpretation of the Mass Spectrum

-

Molecular Ion Cluster: The most telling feature in the full scan mass spectrum will be the isotopic cluster of the protonated molecule, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show three peaks for the molecular ion at m/z 204, 206, and 208, with a characteristic intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a molecule containing two chlorine atoms. The PubChemLite database provides predicted collision cross-section values for various adducts of this molecule, which can be used for further confirmation in ion mobility-mass spectrometry. [1]

-

Fragmentation Pattern: The primary fragmentation pathway for protonated benzylamines is typically the cleavage of the benzylic C-N bond. [2]This would lead to the formation of the 2,4-dichlorobenzyl cation at m/z 159 (Fragment 1). Another likely fragmentation is the loss of the ethyl radical from the protonated molecule, resulting in an ion at m/z 174 (Fragment 2). The relative abundances of these fragment ions in the MS/MS spectrum provide further structural confirmation.

Conclusion

References

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

-

NMR Prediction. ACD/Labs. Available at: [Link]

-

This compound (C9H11Cl2N). PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of N-Ethyl-2,4-dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-2,4-dichlorobenzylamine is a molecule of interest within chemical and pharmaceutical research due to its structural motifs. A comprehensive understanding of its toxicological profile is paramount for safe handling, effective research, and potential therapeutic development. As no direct, extensive toxicological studies on this compound are publicly available, this guide employs a structure-activity relationship (SAR) approach. By analyzing the known toxicological data of structurally analogous compounds, including dichlorobenzenes, benzylamines, and ethylamines, we can construct a predictive toxicological profile. This document provides a detailed examination of its predicted physicochemical properties, toxicokinetics, and toxicodynamics. Furthermore, it outlines a strategic, tiered experimental approach for the empirical validation of this predicted profile, offering a roadmap for future research and development.

Introduction: A Predictive Approach to a Novel Compound

The responsible development of any new chemical entity necessitates a thorough evaluation of its potential hazards. In the absence of direct toxicological data for this compound, a predictive framework based on the toxicological profiles of its structural components and close analogs is a scientifically robust starting point. This guide synthesizes available data on related molecules to forecast the likely absorption, distribution, metabolism, excretion (ADME), and toxicological endpoints of this compound. The insights herein are intended to guide initial safety assessments, inform handling procedures, and provide a rationale for a structured, empirical testing strategy.

Predicted Physicochemical Properties and Their Toxicological Implications

The physicochemical properties of a compound are fundamental determinants of its biological activity. Based on analogs such as 2,4-dichlorobenzylamine and N-ethyl-4-chlorobenzylamine, we can infer the following properties for this compound, which are critical for predicting its toxicokinetic behavior.

| Property | Predicted Value/Characteristic | Toxicological Relevance |

| Molecular Formula | C9H11Cl2N | The presence of chlorine atoms and a nitrogen atom influences polarity and potential for metabolic transformation. |

| Molecular Weight | Approximately 192.09 g/mol | A relatively low molecular weight suggests the potential for absorption across biological membranes. |

| Physical State | Likely a liquid or low-melting solid at room temperature. | This influences the potential routes of exposure, with inhalation of vapors being a possibility if the substance is volatile. |